molecular formula C16H11NS B14690420 5-Methyl[1]benzothieno[2,3-g]isoquinoline CAS No. 25121-97-5

5-Methyl[1]benzothieno[2,3-g]isoquinoline

Cat. No.: B14690420
CAS No.: 25121-97-5
M. Wt: 249.3 g/mol
InChI Key: YBTYYXCFMWRYMK-UHFFFAOYSA-N
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Description

5-Methyl1benzothieno[2,3-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl1benzothieno[2,3-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition-metal catalysis, which has been shown to be effective in forming complex heterocyclic structures . For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Methyl1benzothieno[2,3-g]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

5-Methyl1benzothieno[2,3-g]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl1benzothieno[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application but often involve binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinolines and quinolines, such as:

Uniqueness

5-Methyl1benzothieno[2,3-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the benzothieno ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

25121-97-5

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

5-methyl-[1]benzothiolo[2,3-g]isoquinoline

InChI

InChI=1S/C16H11NS/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9H,1H3

InChI Key

YBTYYXCFMWRYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=CC3=C1SC4=CC=CC=C43

Origin of Product

United States

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